2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate

Description

Introduction to 2,4,6-Trichlorophenyl 3-(Trifluoromethyl)Benzenesulfonate

Systematic Nomenclature and Structural Identification

The compound is systematically named This compound , reflecting its two aromatic substituents:

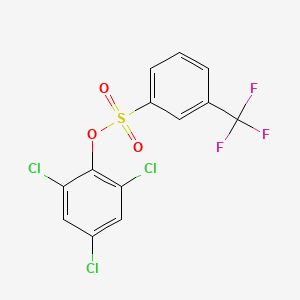

- A 2,4,6-trichlorophenyl group attached via an oxygen atom to the sulfur center.

- A 3-(trifluoromethyl)benzenesulfonyl group comprising a benzene ring with a sulfonate ester functional group (–SO₃–) and a meta-positioned trifluoromethyl (–CF₃) substituent.

Key Structural Data:

The electron-withdrawing trifluoromethyl and trichlorophenyl groups confer exceptional stability to the sulfonate ester, making it resistant to hydrolysis and thermal degradation.

Historical Context of Sulfonate Ester Development

Sulfonate esters emerged as critical tools in organic synthesis following the discovery of sulfonic acids in the 19th century. Key milestones include:

- 1870s : Adolf von Baeyer’s work on sulfonic acid derivatives laid the groundwork for sulfonate chemistry.

- 1930s : Introduction of p-toluenesulfonyl (tosyl) groups as protecting agents for alcohols and amines.

- 1960s : Development of triflate (CF₃SO₃–) esters, recognized for superior leaving-group ability in nucleophilic substitutions.

- 2000s : Application of sulfonate esters in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrochemical syntheses.

The synthesis of this compound represents a modern advancement, combining halogenated and fluorinated motifs to enhance reactivity in specialized contexts.

Significance in Modern Organosulfur Chemistry

This compound exemplifies the strategic use of electron-deficient arenes to modulate sulfonate reactivity:

Table 1: Substituent Effects on Sulfonate Stability and Reactivity

Key applications include:

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) 3-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3O3S/c14-8-5-10(15)12(11(16)6-8)22-23(20,21)9-3-1-2-7(4-9)13(17,18)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSCBHIFJGHKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198531 | |

| Record name | 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-24-6 | |

| Record name | 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate (CAS Number: 1171919-24-6) is a synthetic compound known for its potential biological activities. The compound features a complex structure characterized by multiple halogen substituents, which can significantly influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₆Cl₃F₃O₃S

- Molecular Weight : 405.61 g/mol

- Melting Point : 112-114 °C

- Solubility : Data not available

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on enzyme inhibition and potential cytotoxicity.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in several biological pathways:

- Cholinesterases : The compound has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. For instance, IC50 values for AChE and BChE were reported at approximately 19.2 µM and 13.2 µM respectively for structurally related compounds with similar functionalities .

- Cyclooxygenase (COX) : It has demonstrated inhibitory activity against COX-2, an enzyme associated with inflammation and pain pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potential .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

- In vitro studies indicated significant cytotoxicity against breast cancer MCF-7 cells, with IC50 values suggesting that the compound could be a candidate for further anticancer drug development .

Case Studies

-

Case Study on Enzyme Inhibition :

A study conducted on derivatives of phenylsulfonates including this compound revealed its potential as a dual inhibitor of AChE and BChE. The study utilized kinetic assays to determine the IC50 values and molecular docking to predict binding interactions with the active sites of these enzymes . -

Case Study on Anticancer Activity :

Another research effort assessed the cytotoxic properties of related compounds on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with some derivatives showing promising results against MCF-7 cells at low micromolar concentrations .

Research Findings Summary Table

| Property/Activity | Value/Description |

|---|---|

| Chemical Structure | C₁₃H₆Cl₃F₃O₃S |

| Melting Point | 112-114 °C |

| AChE IC50 | ~19.2 µM |

| BChE IC50 | ~13.2 µM |

| Cytotoxicity (MCF-7) | Significant at low micromolar concentrations |

Scientific Research Applications

Scientific Research Applications

- Proteomics Research :

- Chromatography :

- Analytical Chemistry :

Industrial Applications

-

Pesticide Development :

- The chlorinated phenyl structure provides potential applications in the synthesis of new pesticides. Its stability and efficacy can be harnessed to develop compounds that target specific pests while minimizing environmental impact.

-

Pharmaceuticals :

- The compound's unique functional groups make it a candidate for drug development, particularly in creating new therapeutic agents that require specific chemical modifications for enhanced biological activity.

Case Study 1: Proteomics Application

A study published in a peer-reviewed journal demonstrated the use of this compound in the labeling of proteins involved in cellular signaling pathways. The research highlighted how this compound facilitated the identification of protein interactions under various physiological conditions, providing insights into disease mechanisms.

Case Study 2: Chromatographic Efficiency

In another research project focused on improving chromatographic techniques, scientists incorporated this compound into their methodologies. They reported a significant increase in the separation efficiency of complex biological samples, showcasing its potential for enhancing analytical methods in biochemistry.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Proteomics Research | Protein labeling and interaction studies | Enhanced tracking of protein modifications |

| Chromatography | Separation and analysis of complex mixtures | Improved resolution and sensitivity |

| Analytical Chemistry | Detection of specific analytes | Increased reactivity for sensitive detection |

| Pesticide Development | Synthesis of targeted pesticides | Stability and efficacy in pest control |

| Pharmaceuticals | Development of new therapeutic agents | Potential for enhanced biological activity |

Comparison with Similar Compounds

Halogen-Substituted Phenyl Triflates

Ureido-Functionalized Sulfonate Derivatives

Functional Group Impact on Reactivity

- Trifluoromethyl (-CF₃) vs.

- Chlorine vs. Bromine Substituents : Bromophenyl triflates (e.g., 4-Bromophenyl triflate) are more reactive in cross-coupling reactions due to the lower bond dissociation energy of C-Br vs. C-Cl .

Research and Industrial Relevance

- Specialty Chemicals : The discontinued status of this compound suggests niche applications, whereas bromophenyl/chlorophenyl triflates are widely used in catalysis and material science .

Preparation Methods

Synthesis of 2,4,6-Trichlorophenyl Sulfonate Esters

The primary route to prepare 2,4,6-trichlorophenyl sulfonate esters, including 2,4,6-trichlorophenyl 3-(trifluoromethyl)benzenesulfonate, involves the direct activation of the sulfonic acid precursor followed by esterification with 2,4,6-trichlorophenol. The key steps are:

Activation of Sulfonic Acid: The sulfonic acid, in this case 3-(trifluoromethyl)benzenesulfonic acid, is activated using triphenylphosphine ditriflate. This reagent converts the sulfonic acid into a more reactive intermediate suitable for nucleophilic attack by the phenol.

Esterification Reaction: The activated sulfonic acid intermediate is then reacted with 2,4,6-trichlorophenol to form the sulfonate ester bond, yielding this compound.

Reaction Conditions: The reaction typically proceeds under mild to moderate temperatures and can achieve moderate to excellent yields depending on the precise conditions and purity of reagents.

This method is highlighted in Lynsey J. Geldeard’s doctoral thesis, which extensively explores the synthesis and aminolysis of 2,4,6-trichlorophenyl sulfonate esters, emphasizing the advantages of this approach such as lower toxicity and cost compared to pentafluorophenyl sulfonate esters.

Catalytic and Halogenation-Based Approaches for Related Precursors

While the direct esterification method is the main route, the preparation of the trifluoromethyl-substituted benzenesulfonic acid or its derivatives often involves complex halogenation and catalytic processes:

Halogenation and Catalysis: The preparation of trifluoromethyl and trichloromethyl substituted benzenes, which serve as precursors, can be achieved by reactions involving iron(III) chloride or aluminum chloride catalysts under hydrogen chloride atmosphere at elevated temperatures (100–150 °C). These reactions facilitate the substitution of methyl groups with trichloromethyl or trifluoromethyl groups on benzene rings.

Fractional Distillation and Purification: After the catalytic reaction, the mixture is washed with dilute hydrochloric acid and water, dried, and purified by fractional distillation under reduced pressure to isolate the desired substituted benzenes in yields ranging from 24% to 50%, depending on conditions and substrates.

Though these processes focus on the preparation of the trifluoromethyl-benzene derivatives, they are crucial for obtaining the sulfonic acid precursors needed for the esterification step.

Summary of Key Preparation Steps and Conditions

Research Findings and Practical Considerations

Reactivity and Stability: The 2,4,6-trichlorophenyl sulfonate esters exhibit greater stability compared to pentafluorophenyl sulfonate esters, which allows for broader synthetic applications and more diverse chemical transformations without premature decomposition.

Toxicity and Cost: Using 2,4,6-trichlorophenol as the phenolic component reduces toxicity and cost relative to pentafluorophenol, making the preparation of these sulfonate esters more practical for pharmaceutical and industrial applications.

Application in Sulfonamide Synthesis: The prepared 2,4,6-trichlorophenyl sulfonate esters serve as valuable intermediates for synthesizing sulfonamides, which are important pharmacophores in antibiotics and other therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate, and how are intermediates characterized?

A common approach involves sulfonylation reactions using 3-(trifluoromethyl)benzenesulfonyl chloride (or analogous sulfonyl chlorides) with 2,4,6-trichlorophenol under basic conditions. For example, in related sulfonate syntheses, intermediates are purified via flash chromatography (e.g., hexane/ethyl acetate gradients) and characterized using H/C NMR, mass spectrometry (MS), and melting point analysis. Yields typically range from 50–70%, with impurities monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., S=O stretching at 1150–1300 cm) and C-Cl/C-F vibrations.

- NMR : H NMR detects aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups), while F NMR confirms trifluoromethyl group integrity.

- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., observed [M+H] vs. calculated).

- Melting Point : Consistency with literature values (e.g., 114–118°C for analogous sulfonamides) ensures purity .

Q. What are the recommended storage conditions and handling precautions for this compound?

Store under inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis of the sulfonate ester. Use chloroform or DCM as solvents due to its reported solubility in chlorinated solvents. Avoid exposure to moisture and strong bases, which may degrade the sulfonate group. Personal protective equipment (PPE) including nitrile gloves and fume hood use is mandatory due to potential toxicity of chlorinated byproducts .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity, particularly the role of the trichlorophenyl and trifluoromethyl groups?

The electron-withdrawing trichlorophenyl and trifluoromethyl groups stabilize the sulfonate ester via resonance and inductive effects, reducing susceptibility to nucleophilic attack. HOMO-LUMO analysis (via DFT calculations) shows electron density localized on the sulfonyl oxygen and trichlorophenyl ring, enabling charge-transfer interactions. This electronic configuration may explain its stability in acidic conditions but reactivity in basic media .

Q. How can researchers resolve contradictions in reported physical or spectral data (e.g., melting points, NMR shifts)?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Test solvents like ethyl acetate/hexane to isolate pure crystals.

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Elemental Analysis : Confirm stoichiometry to rule out hydrate or salt forms.

For example, conflicting melting points (e.g., 114–118°C vs. 157–158°C in related sulfonates) may reflect solvent-dependent crystallization .

Q. What computational methods predict the reactivity of this sulfonate ester in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for reactions with nucleophiles (e.g., amines, alcohols). Key parameters include:

- Activation Energy : Lower barriers correlate with higher reactivity.

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution at reaction sites.

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) complements computational insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.